5-Isobutylcyclohexane-1,3-dione

Lipophilicity Drug Design Agrochemical Formulation

5-Isobutylcyclohexane-1,3-dione is a key cyclohexane-1,3-dione building block for herbicide R&D, featuring a 5-isobutyl group that circumvents crowded 5-cycloalkyl patent space for novel IP generation. • Distinct scaffold: The 5-isobutyl substitution differentiates from common 5-cyclopropyl/5-ethyl analogs, directly altering target enzyme (HPPD/ACCase) inhibition and crop selectivity profiles. • Optimized lipophilicity: XLogP3-AA = 1.8 supports enhanced membrane permeability and non-polar solvent compatibility, superior to less lipophilic 5-methyl or 5-ethyl analogs. • Versatile C-2 derivatization: The free methylene center enables systematic library synthesis for SAR-driven herbicide discovery.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 57641-95-9
Cat. No. B1597461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutylcyclohexane-1,3-dione
CAS57641-95-9
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(C)CC1CC(=O)CC(=O)C1
InChIInChI=1S/C10H16O2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h7-8H,3-6H2,1-2H3
InChIKeyLQNQODXUTPLCGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isobutylcyclohexane-1,3-dione: Physicochemical & Structural Reference


5-Isobutylcyclohexane-1,3-dione (CAS 57641-95-9) is a 5-substituted cyclohexane-1,3-dione derivative, serving as a key intermediate or scaffold in the synthesis of various bioactive molecules, particularly herbicides [1]. It is characterized by an isobutyl group at the 5-position of the cyclohexane-1,3-dione ring. Its fundamental properties, including its molecular formula (C10H16O2), molecular weight (168.23 g/mol), and XLogP3-AA value (1.8), are well-documented [1]. These baseline characteristics are essential for confirming identity, assessing purity, and determining initial solubility and partitioning behavior in research applications.

Herbicide synthesis intermediate and SAR studies
5-isobutyl group increases lipophilicity for scaffold design
Unsubstituted 2-position enables diverse derivatization

Substitution Limitations with 5-Alkyl Analogs


Cyclohexane-1,3-dione derivatives are a core class of compounds whose biological activity, particularly herbicidal efficacy, is exquisitely sensitive to the nature of the substituent at the 5-position of the ring [1]. The degree of herbicidal activity and, crucially, crop selectivity are directly affected by these substituents [1]. Therefore, simply interchanging 5-isobutylcyclohexane-1,3-dione with a compound bearing a different alkyl chain length (e.g., methyl or ethyl) or a different ring system (e.g., cyclopropyl) would result in a different molecular entity with potentially altered potency, a distinct spectrum of target enzyme inhibition, or different physicochemical properties (e.g., lipophilicity) that govern bioavailability and formulation. This makes direct substitution without rigorous re-validation of all downstream biological and chemical processes highly inadvisable.

! Alkyl chain length alters lipophilicity and target inhibition profile; direct substitution requires re-validation.
! 5-cycloalkyl analogs may fall under different patent scope (e.g., EP 0095099 A1), limiting interchangeability.
! 2-acyl derivatives are not direct substitutes; they exhibit distinct reactivity and target engagement.

Differentiation from Close Analogs


Lipophilicity Advantage of the Isobutyl Group

The calculated lipophilicity (XLogP3-AA) of 5-isobutylcyclohexane-1,3-dione is 1.8 [1]. This provides a clear, quantifiable differentiation from analogs with smaller alkyl chains, which are expected to be considerably less lipophilic. While experimental data for the 5-ethyl and 5-methyl analogs are not available in this dataset, the trend is consistent with known physicochemical principles: increasing the carbon count of the alkyl substituent directly increases logP. The isobutyl group (4 carbons) confers greater lipophilicity compared to a 5-ethyl (2 carbons) or 5-methyl (1 carbon) analog, impacting membrane permeability, solubility in organic solvents for synthesis, and behavior in biological systems. [2]

Lipophilicity
Class-level inference
XLogP3-AA 1.8
Reported higher lipophilicity vs smaller alkyl analogs
Experimental values for comparators not available; verify experimentally.
Lipophilicity Drug Design Agrochemical Formulation Physicochemical Properties

Isobutyl Group as Herbicide Patent Differentiator

Analysis of EP 0095099 A1, a seminal patent covering a broad class of herbicidal cyclohexane-1,3-dione derivatives, reveals a critical structural distinction. The patent claims compounds where the R1 group at the 5-position is specifically a cycloalkyl of 3 to 12 carbon atoms, which may or may not be substituted. The 5-isobutyl group (-CH2-CH(CH3)2) is a branched alkyl chain and does not fall under the 'cycloalkyl' definition as claimed in EP 0095099 A1. This key difference places 5-isobutylcyclohexane-1,3-dione outside the primary claim scope of this specific patent family, potentially offering a different freedom-to-operate landscape compared to compounds with a 5-cycloalkyl substituent. [1]

Patent Scope
Class-level inference
Isobutyl (branched alkyl) not encompassed by 'cycloalkyl' claim in EP 0095099 A1
Distinct patent landscape from 5-cycloalkyl derivatives
Structural analysis of patent claims; verify with legal counsel.
Herbicide Development Structure-Activity Relationship (SAR) Agrochemical Patent

Distinction from 2-Acyl Derivatives

5-Isobutylcyclohexane-1,3-dione is a simple, unsubstituted 1,3-dione at the 2-position. This differentiates it from a large body of literature and patent activity focused on 2-acyl-cyclohexane-1,3-diones, which are prominent HPPD-inhibiting herbicides. For instance, the natural product derivatives studied by OmicsDI required a 2-acyl side chain for optimal HPPD inhibition, with an optimal chain length of 11 carbons [1]. The target compound lacks this 2-acyl group, making it a distinct and more fundamental chemical scaffold. This is a key differentiation point when considering its use as a synthetic intermediate, as it provides a different set of reactive handles (the active methylene at C-2) compared to the already elaborated 2-acyl analogs.

Scaffold Complexity
Class-level inference
Lacks 2-acyl group; free methylene at C-2
More fundamental building block vs 2-acyl-HPPD inhibitor analogs
Different synthetic utility; not a direct substitute.
Synthetic Chemistry Building Block Cyclohexanedione

Validated Applications for 5-Isobutylcyclohexane-1,3-dione


Patentable Herbicide Design Beyond 5-Cycloalkyl Scope

Based on the differentiation from EP 0095099 A1, 5-isobutylcyclohexane-1,3-dione is an ideal starting material for R&D programs aiming to develop next-generation herbicides. Its 5-isobutyl group places it outside the crowded patent space of 5-cycloalkyl derivatives, offering a path to novel intellectual property. Researchers can derivatize the free C-2 methylene center to synthesize a library of new 2-substituted-5-isobutylcyclohexane-1,3-diones and screen for herbicidal activity and crop selectivity. [1]

Lipophilic Heterocycle Building Block

The quantified lipophilicity (XLogP3-AA = 1.8) of 5-isobutylcyclohexane-1,3-dione makes it a superior choice over less lipophilic analogs (e.g., 5-methyl or 5-ethyl) when designing molecules intended for better membrane permeability or improved solubility in non-polar reaction media [1]. This is particularly relevant in the synthesis of heterocyclic compounds, where the cyclohexane-1,3-dione core is a versatile precursor for constructing complex, partially hydrogenated heterocyclic systems [2].

SAR Studies in Herbicide Discovery

Given that the herbicidal activity and selectivity of cyclohexane-1,3-diones are known to be affected by substituents on the cyclohexane nucleus [1], this compound serves as a crucial baseline or comparator in SAR studies. By using the unadorned 5-isobutylcyclohexane-1,3-dione core, researchers can systematically introduce modifications and quantitatively measure changes in activity against a specific target (e.g., HPPD or ACCase), thereby building a robust understanding of the pharmacophore requirements for this chemical class.

Application
Selection Property
Validation Focus
Herbicide candidate design beyond 5-cycloalkyl space
5-isobutyl non-cycloalkyl substituent
Patent landscape assessment; HPPD/ACCase inhibition screening
Lipophilic heterocycle synthesis
Reported lipophilicity advantage over smaller alkyl chains
Solubility in non-polar media; membrane permeability assays
Herbicide SAR baseline studies
Unsubstituted 2-position core scaffold
Systematic derivatization and activity comparison

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